molecular formula C19H19NO4 B12861578 4-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid

4-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B12861578
M. Wt: 325.4 g/mol
InChI Key: AYZRYSCZBYVOQH-UHFFFAOYSA-N
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Description

4-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound with a unique structure that includes a methoxy group, a pyrrolidine ring, and a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, including the formation of the biphenyl core, introduction of the methoxy group, and attachment of the pyrrolidine ring. Common reagents used in these reactions include boronic acids, palladium catalysts, and various solvents such as methanol and tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to elevated temperatures and various solvents .

Major Products

Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted biphenyl compounds .

Scientific Research Applications

4-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives and pyrrolidine-containing molecules, such as:

Uniqueness

What sets 4-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

5-methoxy-2-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid

InChI

InChI=1S/C19H19NO4/c1-24-13-6-7-15(17(10-13)19(22)23)14-4-2-3-5-16(14)18(21)12-8-9-20-11-12/h2-7,10,12,20H,8-9,11H2,1H3,(H,22,23)

InChI Key

AYZRYSCZBYVOQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)C3CCNC3)C(=O)O

Origin of Product

United States

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